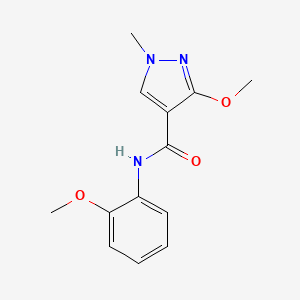
2-((4-amino-5-(piridin-4-il)-4H-1,2,4-triazol-3-il)tio)-N-fenilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a heterocyclic compound that features a triazole ring, a pyridine ring, and a phenylacetamide group
Aplicaciones Científicas De Investigación
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).
Biological Studies: The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Chemical Biology: It is used as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been shown to exhibit antimicrobial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential processes or structures, leading to their death or inhibition of growth.
Biochemical Pathways
Given the antimicrobial activity of 1,2,4-triazole derivatives , it can be inferred that the compound may interfere with bacterial biochemical pathways essential for their survival and proliferation.
Result of Action
Given the antimicrobial activity of 1,2,4-triazole derivatives , the compound likely results in the death or growth inhibition of bacterial cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate.
Thioether Formation: The triazole derivative is then reacted with a suitable thiolating agent, such as thiourea, to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the nitro group in the pyridine ring, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .
- Pyrazolo[3,4-d]pyrimidine derivatives .
- 1,2,4-triazole derivatives .
Uniqueness
Compared to similar compounds, 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide stands out due to its dual functional groups (triazole and phenylacetamide), which contribute to its potent biological activities and versatility in chemical reactions .
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c16-21-14(11-6-8-17-9-7-11)19-20-15(21)23-10-13(22)18-12-4-2-1-3-5-12/h1-9H,10,16H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCPIOUNHKBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
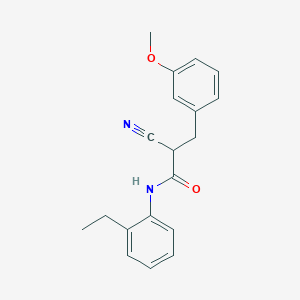
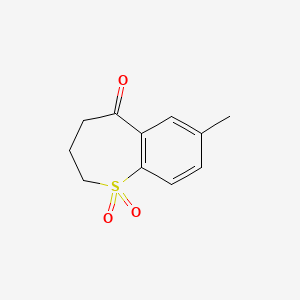
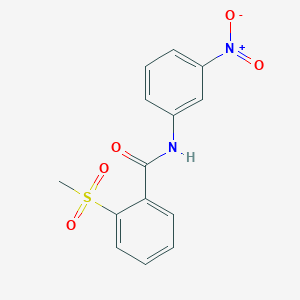
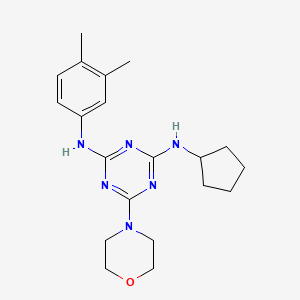
![7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2467592.png)
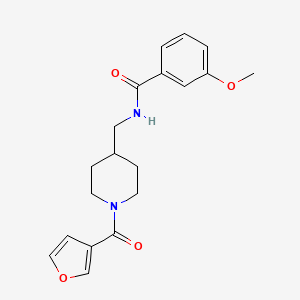


![3-[Acetyl(dodecyl)amino]propanoic acid](/img/structure/B2467597.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)

